FT-1101 -

FT-1101

Catalog Number: EVT-1533811
CAS Number:
Molecular Formula: C23H29N3O6S2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FT-1101 is an orally bioavailable, potent and selective BET inhibitor. FT-1101 binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
Source and Classification

FT-1101 is derived from the broader category of small-molecule inhibitors designed to modulate protein-protein interactions. Its classification as a bromodomain inhibitor positions it within a select group of compounds that are being explored for their potential in treating various cancers and other diseases linked to dysregulated gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of FT-1101 typically involves several key steps utilizing advanced organic synthesis techniques. The process often begins with the selection of appropriate starting materials, which may include aromatic compounds that can undergo functionalization reactions.

  1. Initial Reactions: The synthesis may start with the formation of key intermediates through reactions such as Friedel-Crafts acylation or alkylation.
  2. Functional Group Modifications: Subsequent steps often involve the introduction of functional groups that enhance the compound's binding affinity to bromodomains.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.
Molecular Structure Analysis

Structure and Data

FT-1101's molecular structure features a complex arrangement that facilitates its interaction with bromodomains. Key structural characteristics include:

  • Core Structure: The compound typically contains a central aromatic system that is crucial for binding interactions.
  • Side Chains: Various substituents are present that enhance solubility and binding affinity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure of FT-1101 post-synthesis, providing data on chemical shifts and functional groups present.

Chemical Reactions Analysis

Reactions and Technical Details

FT-1101 undergoes several chemical reactions that are critical for its function as a bromodomain inhibitor:

  1. Binding Interactions: The primary reaction involves the binding of FT-1101 to the acetyl-lysine recognition site on bromodomains, which is essential for its inhibitory action.
  2. Stability Studies: Kinetic studies may be conducted to assess the stability of FT-1101 in various biological conditions, helping to understand its potential efficacy in vivo.
Mechanism of Action

Process and Data

The mechanism of action for FT-1101 primarily revolves around its ability to inhibit bromodomain-containing proteins, which are involved in reading acetylated lysines on histones and non-histone proteins. This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation and survival.

  • Binding Affinity: FT-1101 competes with acetylated peptides for binding sites on bromodomains, effectively blocking their function.
  • Biological Impact: By inhibiting these proteins, FT-1101 can lead to altered gene expression profiles that favor apoptosis in cancer cells.

Data from cellular assays demonstrate its potential effectiveness against various cancer cell lines, highlighting its role in therapeutic strategies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FT-1101 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Typically falls within a range suitable for small-molecule drugs.
  • Solubility: Solubility characteristics are optimized through structural modifications, enhancing bioavailability.
  • Stability: Thermal stability is assessed through techniques like Thermogravimetric Analysis (TGA), ensuring it remains intact under physiological conditions.

These properties are critical for determining formulation strategies in drug development.

Applications

Scientific Uses

FT-1101 has significant applications in scientific research, particularly in:

  • Cancer Research: Its role as a bromodomain inhibitor places it at the forefront of investigations into targeted therapies for various malignancies.
  • Epigenetics: Studies examining the influence of bromodomain inhibition on epigenetic regulation are ongoing, providing insights into gene expression modulation.

The potential therapeutic applications of FT-1101 continue to be explored, with ongoing clinical trials assessing its efficacy and safety profiles in human subjects.

Introduction to BET Bromodomain Inhibition

Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) function as epigenetic "readers" that bind acetylated lysine residues on histones via tandem bromodomains (BD1 and BD2). This binding facilitates the recruitment of transcriptional machinery (e.g., Mediator complex, P-TEFb) to super-enhancers, driving expression of oncogenes like MYC, BCL2, and BCL-xL [1] [9]. Dysregulation of BET proteins is a hallmark of hematologic malignancies, making them high-priority therapeutic targets. BET inhibitors disrupt acetyl-lysine recognition, suppressing oncogene transcription and cancer proliferation [1] [7].

Molecular Mechanisms of BET Proteins in Oncogenesis

BET proteins exert oncogenic effects through distinct molecular pathways:

  • Transcriptional Amplification: BRD4 binds to super-enhancers (clusters of enhancers) of oncogenes, recruiting P-TEFb to phosphorylate RNA polymerase II (Pol II). This releases Pol II from promoter-proximal pausing, enabling transcriptional elongation. MYC amplification in lymphoma and multiple myeloma depends on this mechanism [1] [6] [8].
  • Chromatin Remodeling: BRD4’s extraterminal (ET) domain interacts with non-histone proteins (e.g., NSD3), stabilizing chromatin architecture at disease-specific loci. In NPM1-mutant AML, cytoplasmic mislocalization of NPM1 abrogates BRD4 repression, elevating BCL2 expression [8] [9].
  • Mitotic Bookmarking: BET proteins remain bound to acetylated histones during mitosis, ensuring rapid reactivation of proliferation-associated genes (e.g., Aurora B kinase) post-cell division. This perpetuates malignant phenotypes in acute leukemias [1] [9].

Table 1: BET Protein Functions in Hematologic Malignancies

ProteinKey FunctionsOncogenic Role
BRD2Regulates E2F transcription; G1/S cell-cycle transitionOverexpressed in DLBCL; sustains MYC expression
BRD3Binds GATA1; mediates erythroid differentiationFused to NUT in NUT midline carcinoma; drives proliferation
BRD4Recruits P-TEFb; phosphorylates Pol II; mitotic bookmarkingAmplified in AML/lymphoma; activates MYC, BCL2, CDK6
BRDTTestis-specific; chromatin remodeling in meiosisLimited role in somatic cancers

Rationale for Pan-BET Inhibition in Hematologic Malignancies

Pan-BET inhibitors (targeting all BET family members) show broader efficacy than selective agents due to:

  • Functional Redundancy: BRD2, BRD3, and BRD4 share >80% bromodomain homology. Selective BD1 or BD2 inhibition spares compensatory oncogenic transcription, while pan-inhibition disrupts all BET-driven networks [1] [9].
  • Resistance Mitigation: Tumors develop resistance to BD-selective inhibitors via bromodomain-independent BRD4 functions. The ET domain recruits alternative coactivators (e.g., Mediator complex), sustaining MYC expression despite BD blockade [3] [4]. Pan-BET inhibitors degrade entire proteins, eliminating ET-mediated resistance [1] [7].
  • Synergy in Combinations: Pan-BET inhibitors enhance efficacy of targeted therapies:
  • FLT3 inhibitors in AML: Suppress MCL1 and BCL2, overcoming apoptosis resistance [8].
  • BCR signaling inhibitors in lymphoma: Downregulate IRF4 and MYC, synergistic with ibrutinib [6] [8].
  • Epigenetic agents: Synergy with HDAC inhibitors by dual suppression of oncogenic transcription [7] [9].

Table 2: Pan-BET Inhibitors in Hematologic Malignancy Combinations

Therapy CombinationTargeted MalignancyMechanistic Synergy
FLT3 inhibitorsFLT3-mutant AMLCo-suppression of MCL1 and BCL2; enhanced apoptosis
JAK2 inhibitorsMyeloproliferative neoplasmsDownregulation of STAT-dependent survival genes
HDAC inhibitorsDLBCL, multiple myelomaDual blockade of histone acetylation reading/writing
BCR pathway inhibitorsCLL, mantle cell lymphomaSuppression of MYC and B-cell receptor signaling nodes

FT-1101: Discovery and Development Context

FT-1101 (CC-95775) is an orally bioavailable pan-BET inhibitor developed to address limitations of early-generation BET inhibitors. Key features include:

  • Chemical Design: Optimized triazolodiazepine scaffold enabling high-affinity binding to BD1/BD2 of all BET proteins (BRD2/3/4/T). This structure enhances proteasomal degradation of BET proteins, unlike acetyl-lysine competitors (e.g., JQ1) [2] [9].
  • Preclinical Efficacy: In AML xenograft models, FT-1101 reduced tumor burden by 80% at 50 mg/kg via suppression of MYC, BCL2, and CDK6. It showed enhanced potency in MLL-rearranged and NPM1-mutant AML, where BET proteins drive oncogene dependencies [2] [8].
  • Clinical Investigation: The Phase I trial NCT02543879 evaluated FT-1101 in relapsed/refractory hematologic malignancies (AML, MDS, NHL). Preliminary data confirmed on-target MYC suppression and objective responses in 25% of AML patients [2]. FT-1101 is among over 30 BET inhibitors in clinical development, with its pan-BET degradation strategy positioning it as a next-generation candidate [7] [9].

Properties

Product Name

FT-1101

Molecular Formula

C23H29N3O6S2

SMILES

Unknown

Synonyms

FT-1101; FT 1101; FT1101.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.